molecular formula C10H5N3O3 B1664419 2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile CAS No. 118409-62-4

2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile

Cat. No.: B1664419
CAS No.: 118409-62-4
M. Wt: 215.16 g/mol
InChI Key: DUQADSPERJRQBW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tyrphostin AG 126, also known as AG-126, is a tyrosine kinase inhibitor . Its primary targets are ERK1 (p44) and ERK2 (p42) . These proteins play a crucial role in the regulation of meiosis, mitosis, and post-mitotic functions .

Mode of Action

AG-126 selectively inhibits the phosphorylation of ERK1 and ERK2 at concentrations of 25-50 μM . By inhibiting these targets, AG-126 blocks the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide in macrophages . This results in the attenuation of signaling through NF-κB and the induced expression of COX-2 and iNOS .

Biochemical Pathways

The inhibition of ERK1 and ERK2 phosphorylation by AG-126 affects several biochemical pathways. It blocks the production of TNF-α and nitric oxide, attenuating signaling through NF-κB . This leads to a decrease in the expression of COX-2 and iNOS . These changes can affect various cellular processes, including inflammation and cell proliferation .

Pharmacokinetics

For instance, in one study, AG-126 was administered intraperitoneally at doses of 1, 3, or 10 mg/kg, indicating that it can be absorbed and distributed throughout the body to exert its effects .

Result of Action

The inhibition of ERK1 and ERK2 phosphorylation by AG-126 has several molecular and cellular effects. It reduces the production of TNF-α and nitric oxide, leading to decreased signaling through NF-κB and reduced expression of COX-2 and iNOS . These changes can result in a reduction of inflammation and cell proliferation . In animal models of acute and chronic inflammation, AG-126 has shown potent anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

Tyrphostin AG 126 is known to inhibit the phosphorylation of ERK1 and ERK2 . It blocks the production of tumor necrosis factor-alpha (TNF-alpha) and nitric oxide in macrophages . The compound interacts with these enzymes and proteins, altering their function and leading to changes in biochemical reactions.

Cellular Effects

Tyrphostin AG 126 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it attenuates signaling through NF-κB, reducing the expression of COX-2 and iNOS .

Molecular Mechanism

At the molecular level, Tyrphostin AG 126 exerts its effects through binding interactions with biomolecules and changes in gene expression . It selectively inhibits the phosphorylation of ERK1 and ERK2, blocking the production of TNF-alpha and nitric oxide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tyrphostin AG 126 change over time . It has been observed that the compound’s impact on peritoneal exudation and the migration of polymorphonuclear cells caused by zymosan is dose-dependent .

Dosage Effects in Animal Models

In animal models, the effects of Tyrphostin AG 126 vary with different dosages . For example, treatment with Tyrphostin AG 126 (10 mg/kg, 3 mg/kg, or 1 mg/kg intraperitoneally, 1 h, and 6 h after zymosan) attenuated the peritoneal exudation and the migration of polymorphonuclear cells caused by zymosan in a dose-dependent fashion .

Metabolic Pathways

The metabolic pathways that Tyrphostin AG 126 is involved in are primarily related to its role as a tyrosine kinase inhibitor

Preparation Methods

AG-126 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the reaction of 3-hydroxy-4-nitrobenzaldehyde with malononitrile in the presence of a base to form the desired product . The reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of AG-126. Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the compound .

Chemical Reactions Analysis

AG-126 undergoes various chemical reactions, including:

    Oxidation: AG-126 can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: AG-126 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Comparison with Similar Compounds

AG-126 is unique compared to other tyrosine kinase inhibitors due to its selective inhibition of ERK1 and ERK2 phosphorylation. Similar compounds include:

Properties

IUPAC Name

2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O3/c11-5-8(6-12)3-7-1-2-9(13(15)16)10(14)4-7/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQADSPERJRQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C#N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152117
Record name AG 126
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118409-62-4
Record name AG 126
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG 126
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AG-126
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Record name AG-126
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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